Direct Substrate Activity for GMP Kinase: Acyclovir Monophosphate Bypasses the Rate-Limiting Viral Thymidine Kinase Step Required by Acyclovir
Acyclovir monophosphate functions as a direct substrate for cellular guanosine monophosphate (GMP) kinase, circumventing the viral thymidine kinase (TK)-mediated first phosphorylation step that is both rate-limiting for acyclovir activation and entirely absent in TK-deficient resistant viral strains [1]. While acyclovir exhibits no detectable phosphorylation by normal cellular enzymes [2], acyclovir monophosphate proceeds directly to the diphosphate and triphosphate forms via host cell nucleotide kinases . This bypass capability is functionally demonstrated in the ProTide strategy, where monophosphorylated acyclovir prodrug derivatives (ACV ProTides) retained antiviral activity against ACV-resistant HSV-2 strains that lack functional TK, a property unattainable with acyclovir itself [3].
| Evidence Dimension | Substrate for cellular GMP kinase (phosphorylation dependency) |
|---|---|
| Target Compound Data | Direct substrate; proceeds to triphosphate without viral TK requirement |
| Comparator Or Baseline | Acyclovir: No significant phosphorylation by cellular enzymes; requires viral TK (Class-level inference: comparator data from established mechanism literature) |
| Quantified Difference | Qualitative difference: bypasses entire viral TK-dependent activation step |
| Conditions | Biochemical characterization of nucleotide kinase substrate specificity |
Why This Matters
Enables antiviral activity evaluation in TK-deficient HSV strains and direct enzymological studies of cellular GMP kinase, which are impossible with acyclovir alone.
- [1] Gentry BG, et al. Phosphorylation of antiviral and endogenous nucleotides to di- and triphosphates by guanosine monophosphate kinase. Biochem Pharmacol. 2011;81(1):43-49. View Source
- [2] Elion GB. The biochemistry and mechanism of action of acyclovir. Journal of Antimicrobial Chemotherapy. 1983;12(Suppl B):9-17. "Normal cellular enzymes do not phosphorylate acyclovir to any significant degree." View Source
- [3] Vanpouille C, et al. A new class of dual-targeted antivirals: monophosphorylated acyclovir prodrug derivatives suppress both HIV-1 and HSV-2. J Infect Dis. 2010;201(4):635-643. "ACV ProTides retained activity against ACV-resistant HSV-2." View Source
